molecular formula C14H18N4 B4493468 N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine

N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine

Cat. No.: B4493468
M. Wt: 242.32 g/mol
InChI Key: VONNLDQOEHSECV-UHFFFAOYSA-N
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Description

Compound 12, identified by the PubMed ID 28626832, is a synthetic organic compound known for its unique binding mode to β-secretase 1 (BACE1). This compound is notable for its ability to occupy the active site of BACE1 without interacting with the catalytic aspartic acid residues . This characteristic makes it a valuable fragment in the study of BACE1 inhibitors, which are crucial in Alzheimer’s disease research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 12 involves a multi-step process. The key steps include the formation of the quinazoline core and the subsequent introduction of the pyrrolidine and dimethylamine groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods for Compound 12 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Compound 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of Compound 12.

Scientific Research Applications

Compound 12 has several scientific research applications, including:

Mechanism of Action

Compound 12 exerts its effects by binding to the active site of β-secretase 1 (BACE1) without interacting with the catalytic aspartic acid residues. This unique binding mode allows it to inhibit the activity of BACE1, thereby reducing the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The molecular targets involved include the active site of BACE1, and the pathways affected are those related to amyloid precursor protein processing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 12 is unique due to its ability to bind to the active site of BACE1 without interacting with the catalytic aspartic acid residues. This characteristic sets it apart from other BACE1 inhibitors, which typically interact with these residues. This unique binding mode may offer advantages in terms of selectivity and reduced side effects .

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17(2)13-11-7-3-4-8-12(11)15-14(16-13)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONNLDQOEHSECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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